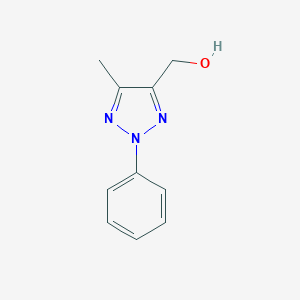

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

Description

BenchChem offers high-quality (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-2-phenyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHJVMFMRIGUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340277 | |

| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13322-19-5 | |

| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Triazole Ring as a Privileged Scaffold in Modern Chemistry

An In-Depth Technical Guide to 1,3-Dipolar Cycloaddition for Substituted Triazole Synthesis

The 1,2,3-triazole moiety has emerged as a cornerstone in contemporary chemical sciences, particularly within drug discovery and materials science.[1][2] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have established it as a highly effective pharmacophore and a robust linking unit. The synthesis of these heterocycles is dominated by the 1,3-dipolar cycloaddition reaction between an azide and an alkyne, a transformation that has evolved significantly since its initial discovery.[1] This guide provides a detailed exploration of the core methodologies for synthesizing substituted triazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical execution of the thermal Huisgen cycloaddition, the highly influential Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the complementary Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Foundational Reaction: Huisgen's 1,3-Dipolar Cycloaddition

The parent reaction, first extensively studied by Rolf Huisgen, involves the thermal cycloaddition of an azide (a 1,3-dipole) with an alkyne (a dipolarophile) to form a triazole ring.[3][4]

Mechanism and Limitations: This reaction proceeds through a concerted, pericyclic mechanism where the 4 π-electrons of the azide and 2 π-electrons of the alkyne participate in a [4s+2s] cycloaddition.[4] While foundational, the thermal Huisgen cycloaddition suffers from significant drawbacks that limit its practical utility:

-

Harsh Conditions: The reaction often requires elevated temperatures and prolonged reaction times.[3]

-

Lack of Regioselectivity: When using terminal alkynes, the reaction produces a mixture of 1,4- and 1,5-disubstituted triazole isomers, complicating purification and reducing the yield of the desired product.[2][3]

These limitations spurred the development of catalyzed, more efficient, and selective methods.

Caption: The thermal Huisgen cycloaddition yields a mixture of regioisomers.

The "Click" Chemistry Revolution: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The discovery of copper(I) catalysis by the groups of Sharpless and Meldal transformed triazole synthesis into what is now considered the premier example of "click chemistry".[1][3][5] The CuAAC reaction is renowned for its reliability, high yields, mild reaction conditions, and, most importantly, its near-perfect regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles.[5][6]

Causality of the Catalytic Mechanism: The dramatic rate acceleration (up to 10⁸-fold over the thermal reaction) and exquisite regioselectivity are direct consequences of the copper(I) catalyst's role.[6] The mechanism is not a concerted cycloaddition but a stepwise process involving organometallic intermediates.[6]

-

Copper-Acetylide Formation: The catalytic cycle begins with the reaction of the terminal alkyne with a Cu(I) species to form a copper acetylide. This step significantly lowers the pKa of the alkyne's terminal proton.[3]

-

Azide Coordination & Cyclization: The organic azide coordinates to the copper center. The azide then acts as a nucleophile, attacking the now-activated terminal carbon of the acetylide to form a six-membered copper-containing metallacycle.[3][6] DFT calculations suggest that a second copper atom may be involved in activating the azide and stabilizing the transition state.[3][6]

-

Ring Contraction & Protonolysis: The metallacycle undergoes rearrangement and ring contraction to a more stable triazolyl-copper intermediate.

-

Product Release: Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.[6]

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Field-Proven Insights & Protocols for CuAAC

A. Catalyst System Selection (A Self-Validating System): The success of a CuAAC reaction hinges on maintaining a sufficient concentration of the active Cu(I) species.

-

In Situ Generation (Recommended): The most common and reliable method involves the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent. Sodium ascorbate is the reductant of choice as it is inexpensive, water-soluble, and minimizes side reactions.[3][6][7]

-

Direct Use of Cu(I) Salts: Salts like CuI or CuBr can be used directly.[3] However, these are prone to oxidation and disproportionation, requiring strictly anaerobic conditions. Their use is less common in bioconjugation due to potential side reactions.[7]

B. The Critical Role of Ligands: While the reaction can proceed without them, accelerating ligands are crucial for stabilizing the Cu(I) oxidation state against oxidation and disproportionation, thereby increasing reaction efficiency and protecting sensitive substrates.[3][7]

-

Common Ligands: Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like THPTA are highly effective.[5][7] These ligands chelate the copper ion, enhancing its catalytic activity.

C. Solvent Choice: CuAAC is tolerant of a wide range of solvents, a key feature of its "click" character.[3][6]

-

Effective Solvents: Mixtures of water with t-butanol, DMSO, or DMF are standard. The reaction is often accelerated in water.[3][6]

-

Solvents to Avoid: Acetonitrile should be avoided as the nitrile group can coordinate strongly to Cu(I), inhibiting catalysis.[3]

Standard Operating Protocol: CuAAC Synthesis

This protocol describes a typical small-scale synthesis of a 1,4-disubstituted-1,2,3-triazole.

-

Reagent Preparation:

-

Prepare stock solutions:

-

Azide (e.g., Benzyl Azide): 1.0 M in a 1:1 mixture of t-BuOH/H₂O.

-

Alkyne (e.g., Phenylacetylene): 1.0 M in a 1:1 mixture of t-BuOH/H₂O.

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 100 mM in deionized water.

-

Sodium Ascorbate: 1.0 M in deionized water (prepare fresh).

-

-

-

Reaction Assembly:

-

To a 10 mL vial equipped with a magnetic stir bar, add the azide solution (0.5 mmol, 0.5 mL).

-

Add the alkyne solution (0.5 mmol, 0.5 mL).

-

Add an additional 3.0 mL of the 1:1 t-BuOH/H₂O solvent mixture.

-

Begin vigorous stirring.

-

Sequentially add the sodium ascorbate solution (0.05 mmol, 50 µL, 0.1 eq) followed by the CuSO₄ solution (0.025 mmol, 250 µL, 0.05 eq).

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. In many cases, the product will precipitate from the reaction mixture as a white or off-white solid.

-

Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Workup and Purification:

-

If a precipitate has formed, collect the solid product by vacuum filtration.

-

Wash the solid with cold water, followed by a cold non-polar solvent like hexane or pentane to remove residual starting materials.

-

If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography if necessary, though often the filtered product is of high purity.[6]

-

Data Summary: Representative CuAAC Conditions

| Entry | Azide | Alkyne | Catalyst Loading (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Azide | Phenylacetylene | 1-5% CuSO₄/Ascorbate | None | tBuOH/H₂O | 1-4 | >95 |

| 2 | Phenyl Azide | 1-Hexyne | 0.5% [Cu₂(μ-Br)₂(NHC-ligand)]₂ | N/A | Neat | 0.5 | 95 |

| 3 | Azido-PEG | Alkyne-peptide | 10% CuSO₄/Ascorbate | 50% THPTA | H₂O/DMSO | 2 | >90 |

Data compiled from principles described in multiple sources.[7][8]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the "Other" Regioisomer

While CuAAC is dominant, its inability to produce 1,5-disubstituted or fully substituted triazoles is a significant limitation. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) elegantly fills this gap.[1][5] This method provides exclusive access to 1,5-disubstituted triazoles from terminal alkynes and, crucially, allows the use of internal alkynes to generate 1,4,5-trisubstituted products.[1][6]

Mechanistic Distinction: The RuAAC reaction follows a completely different mechanistic pathway from CuAAC, believed to involve an oxidative coupling of the azide and alkyne at the ruthenium center to form a ruthenacycle intermediate, which then reductively eliminates to furnish the 1,5-substituted triazole.[6]

Caption: RuAAC provides complementary regioselectivity to CuAAC.

Experimental Protocol: RuAAC Synthesis

-

Setup:

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 2-5 mol%).

-

Add the azide (1.0 eq) and the alkyne (1.0-1.2 eq).

-

Add an anhydrous, non-coordinating solvent (e.g., toluene or 1,4-dioxane).

-

-

Reaction:

-

Heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 6-24 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to isolate the 1,5-substituted or 1,4,5-trisubstituted triazole product.

-

Metal-Free Bioorthogonal Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the cytotoxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a powerful metal-free alternative. This reaction leverages the high ring strain of a cyclooctyne derivative to dramatically accelerate the cycloaddition with azides without the need for a catalyst.[]

Causality of Reactivity: The reactivity in SPAAC is driven by the release of ring strain in the transition state. The significant bond angle deformation in cyclooctynes lowers the activation energy of the 1,3-dipolar cycloaddition, allowing the reaction to proceed at physiological temperatures. This enables the specific labeling of azide-modified biomolecules in living cells and organisms without disrupting native biological processes.[]

Caption: SPAAC enables metal-free ligation for bioconjugation.

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition is a remarkably versatile and powerful tool for the synthesis of substituted 1,2,3-triazoles. The journey from the high-temperature, non-selective Huisgen reaction to the highly refined, catalyzed methodologies of today showcases a paradigm of chemical innovation.

-

CuAAC remains the gold standard for synthesizing 1,4-disubstituted triazoles, valued for its efficiency, simplicity, and broad applicability.

-

RuAAC offers essential, complementary regioselectivity, providing access to 1,5- and 1,4,5-substituted triazoles that are otherwise difficult to obtain.

-

SPAAC has opened the door to performing these cycloadditions within living systems, revolutionizing the fields of chemical biology and bioconjugation.

For the modern researcher, the choice of method is dictated by the desired substitution pattern and the chemical environment. Understanding the underlying causality of each reaction—the concerted pericyclic shift in the thermal variant, the organometallic cycle of CuAAC, the oxidative coupling of RuAAC, and the strain-release of SPAAC—is paramount to designing successful experiments and advancing the frontiers of drug discovery and materials science.

References

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC). [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health (NIH). [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]

Sources

- 1. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. jenabioscience.com [jenabioscience.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,3-triazole core is a cornerstone in modern medicinal chemistry, prized for its unique combination of stability, polarity, and hydrogen bonding capabilities. This guide provides a detailed technical characterization of a specific, highly functionalized derivative: (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a logical and practical framework for understanding and utilizing this compound. We will delve into its synthesis, purification, and comprehensive characterization, explaining the scientific rationale behind each step. This document is designed to be a self-validating resource, empowering researchers to confidently synthesize, identify, and apply this versatile chemical scaffold in their drug discovery and development endeavors.

Compound Profile and Physicochemical Properties

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is a trisubstituted 1,2,3-triazole featuring a phenyl group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position. This substitution pattern offers a unique spatial arrangement of functional groups, making it an attractive building block for creating diverse molecular architectures.

| Property | Value | Source |

| IUPAC Name | (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | [1] |

| CAS Number | 13322-19-5 | [1] |

| Molecular Formula | C₁₀H₁₁N₃O | [1] |

| Molecular Weight | 189.22 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents (predicted) | - |

Strategic Synthesis Pathway

The synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is most effectively achieved through a two-step process. This strategy hinges on the initial regioselective synthesis of a stable ester precursor, followed by its reduction to the target primary alcohol. This approach provides a high degree of control and generally results in good overall yields.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl-Phenyl-Triazole Derivatives (¹H NMR, ¹³C NMR)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl-phenyl-triazole derivatives. As essential tools in chemical analysis, ¹H and ¹³C NMR spectroscopy offer unparalleled insights into the molecular structure of these compounds, which are of significant interest in medicinal chemistry and materials science. This document serves as a practical reference for the acquisition, interpretation, and application of NMR data for this important class of heterocyclic compounds.

The Central Role of NMR in the Structural Elucidation of Triazoles

Methyl-phenyl-triazole derivatives form a versatile scaffold in drug discovery and functional materials due to their unique chemical properties. The precise arrangement of the methyl and phenyl substituents on the 1,2,3-triazole ring dictates their biological activity and material properties. Consequently, unambiguous structural characterization is paramount. NMR spectroscopy stands as the cornerstone of this characterization, providing definitive evidence of isomeric purity and substitution patterns. Distinguishing between, for example, 1,4- and 1,5-disubstituted triazoles is a common challenge that can be readily addressed with a careful analysis of NMR spectra.[1]

Best Practices for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, a standardized experimental protocol is crucial. The following steps outline a robust methodology for the preparation and analysis of methyl-phenyl-triazole samples.

Caption: Workflow from sample preparation to structural analysis.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the methyl-phenyl-triazole derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2] The choice of sample mass is a balance between obtaining a good signal-to-noise ratio and avoiding line broadening due to high concentration.[3]

-

Add 0.5–0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is excellent for more polar molecules.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer the solution into a clean, high-quality 5 mm NMR tube.[4]

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity. This step is crucial for obtaining sharp, well-resolved peaks.[2]

-

Acquire the ¹H NMR spectrum. Standard parameters on a 400 or 500 MHz spectrometer are typically sufficient.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]

-

Spectroscopic Data and Analysis of Key Isomers

The chemical shifts of the protons and carbons in methyl-phenyl-triazole derivatives are influenced by the electronic effects of the substituents and their positions on the triazole ring.[6] The following sections provide representative NMR data for common isomers.

Caption: Structures of four common methyl-phenyl-1,2,3-triazole isomers.

A common analog of methyl-phenyl-triazoles, 1-benzyl-4-phenyl-1H-1,2,3-triazole, provides a clear example of the expected spectral features.

¹H NMR (500 MHz, CDCl₃) Data [7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 | d | 2H | ortho-H of 4-phenyl |

| 7.65 | s | 1H | Triazole C5-H |

| 7.50 – 7.20 | m | 8H | Phenyl H's |

| 5.50 | s | 2H | Benzyl CH₂ |

¹³C NMR (500 MHz, CDCl₃) Data [7]

| Chemical Shift (δ) ppm | Assignment |

| 148.2 | Triazole C4 |

| 134.6 | Quaternary C |

| 130.4 | Quaternary C |

| 128.8 | Phenyl CH |

| 128.6 | Phenyl CH |

| 128.5 | Phenyl CH |

| 127.8 | Phenyl CH |

| 127.4 | Phenyl CH |

| 125.6 | Phenyl CH |

| 119.5 | Triazole C5 |

| 54.2 | Benzyl CH₂ |

Interpretation Insights:

-

The singlet at 7.65 ppm is characteristic of the C5-proton of the triazole ring in a 1,4-disubstituted pattern.

-

The benzyl CH₂ protons appear as a sharp singlet at 5.50 ppm, indicating free rotation.

-

In the ¹³C NMR spectrum, the triazole carbons (C4 and C5) are observed at 148.2 and 119.5 ppm, respectively. The significant downfield shift of C4 is due to its direct attachment to the phenyl group.

While specific data for the exact 4-methyl-1-phenyl-1,2,4-triazole was not found in the initial search, data for a related compound, 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, shows the phenyl and triazole rings are not coplanar, exhibiting a dihedral angle of 38.80 (2)°.[8] This non-planarity can influence the magnetic environment of the protons and carbons.

Advanced Techniques for Unambiguous Assignment

In cases of spectral overlap or complex substitution patterns, one-dimensional NMR may not be sufficient for a definitive structural assignment.[9] Two-dimensional (2D) NMR techniques are invaluable in these situations.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace out the connectivity of protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between different functional groups and for distinguishing between isomers.[9]

For example, an HMBC experiment can definitively distinguish between a 1,4- and a 1,5-disubstituted triazole by observing the long-range correlation between the methyl protons and the triazole ring carbons.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable techniques for the structural characterization of methyl-phenyl-triazole derivatives. A systematic approach, combining a robust experimental protocol with a thorough understanding of the factors that influence chemical shifts, allows for the unambiguous determination of substitution patterns and isomeric purity. For complex cases, the application of 2D NMR techniques provides the necessary additional information to arrive at a confident structural assignment. This guide serves as a foundational resource for researchers in the field, enabling the accurate and efficient characterization of this important class of molecules.

References

- Moorman, R. M., Collier, M. B., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. Royal Society of Chemistry.

- Deshpande, K. D. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- ACS Spring 2021. (2021).

- Supporting Information for an unspecified article. (n.d.). Royal Society of Chemistry.

- Unspecified article on 1H-1,2,3-triazole synthesis. (n.d.). Source not specified.

- Kumar, A., et al. (n.d.). Supporting Information: ¹³C NMR of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

-

Pop, F., et al. (2022). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][10]triazoles. MDPI.

- Organomation. (n.d.).

- ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product. (n.d.).

- Number of correlations between the 1,2,3-triazole proton toward... (n.d.).

- Experimental 1H NMR spectrum of... (n.d.).

- The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior... (2022). PubMed Central.

- Iowa State University. (n.d.). NMR Sample Preparation.

- 15N NMR spectroscopic and theoretical GIAO-DFT studies... (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Small molecule NMR sample prepar

- Combined NMR Spectroscopy and Quantum-Chemical Calcul

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- Effect of N-substituents on the 13C NMR parameters of azoles. (1988). Ask this paper | Bohrium.

- Structure–Property Correlations in Disubstituted 1,2,3-Triazoles... (2025). ACS Omega.

- NMR sample preparation guidelines. (n.d.). Source not specified.

- 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. (n.d.). NIH.

- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials... (n.d.).

- Stereochemical and Computational NMR Survey of 1,2,3-Triazoles... (2024). PubMed.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. (2023). Semantic Scholar.

Sources

- 1. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. rsc.org [rsc.org]

- 6. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol: Properties, Synthesis, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. Given the current limited availability of extensive experimental data for this specific molecule, this document integrates known information with comparative data from closely related and well-characterized analogs to offer a scientifically grounded perspective for research and development activities.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a prominent structural motif in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate interactions with biological targets.[1][2] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3][4] The specific compound, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, incorporates this versatile scaffold, suggesting its potential as a valuable building block in the design and synthesis of novel therapeutic agents. This guide aims to consolidate the available information on this compound and provide a predictive analysis of its properties based on established chemical principles and data from analogous structures.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the precise determination of its structure and core identifiers.

Caption: Molecular structure of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.

Table 1: Core Identifiers for (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

| Identifier | Value | Source |

| CAS Number | 13322-19-5 | [5] |

| Molecular Formula | C₁₀H₁₁N₃O | [5] |

| Molecular Weight | 189.22 g/mol | [5] |

| IUPAC Name | (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | [5] |

| SMILES | CC1=NN(N=C1CO)C1=CC=CC=C1 | [5] |

| InChI Key | VYHJVMFMRIGUFV-UHFFFAOYSA-N | [5] |

Physicochemical Properties

Detailed experimental data for the target compound are limited. The table below summarizes the available information and provides predicted values based on standard computational models and data from analogous compounds.

Table 2: Physical and Chemical Properties of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

| Property | Value | Notes | Source |

| Melting Point | 75 °C | Experimental value. | [6] |

| Boiling Point | 392 °C at 760 mmHg | Predicted value. | [6] |

| Density | 1.23 g/cm³ | Predicted value. | [6] |

| LogP | 1.068 | Predicted value, indicating moderate lipophilicity. | [6] |

| pKa | Not available | Expected to be weakly acidic due to the hydroxyl group. | |

| Solubility | Not available | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and phenyl protons. The chemical shifts will be influenced by the electronic environment of the triazole ring.

-

Methyl Protons (-CH₃): A singlet is anticipated in the upfield region, likely around δ 2.3-2.6 ppm.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Phenyl Protons (-C₆H₅): A multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the five protons of the phenyl ring.

¹³C-NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 10-15 ppm.

-

Methylene Carbon (-CH₂OH): A signal expected around δ 55-65 ppm.

-

Triazole Carbons (C4 and C5): Two distinct signals in the range of δ 130-150 ppm.

-

Phenyl Carbons (-C₆H₅): Multiple signals in the aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks typically below 3000 cm⁻¹.

-

C=N and N=N Stretch (Triazole Ring): Characteristic absorptions in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.

-

Molecular Ion Peak [M]⁺: Expected at m/z = 189.22.

-

Fragmentation: Common fragmentation pathways for 1,2,3-triazoles may involve the loss of N₂, as well as fragmentation of the substituent groups. The loss of the hydroxymethyl group or fragments from the phenyl ring are also plausible.

Synthesis and Reactivity

While a specific, detailed synthesis for (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is not explicitly documented in readily available literature, its structure lends itself to established synthetic methodologies for 1,2,3-triazoles. A plausible and widely utilized approach is the 1,3-dipolar cycloaddition reaction.

Caption: A generalized workflow for the synthesis of the target compound.

Proposed Synthetic Protocol: 1,3-Dipolar Cycloaddition

A logical synthetic route involves the reaction of phenyl azide with a suitably substituted alkyne, such as 2-butyn-1,4-diol, followed by selective modification of one of the hydroxyl groups.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-butyn-1,4-diol (1.0 eq) in a suitable solvent such as toluene or xylenes.

-

Addition of Azide: Add phenyl azide (1.0 eq) to the solution.

-

Cycloaddition: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary depending on the specific conditions.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product will be a mixture of regioisomers.

-

Purification: Separate the desired diol intermediate using column chromatography on silica gel.

-

Selective Monofunctionalization: The resulting diol would then require selective protection of one hydroxyl group, followed by deoxygenation of the other, and subsequent deprotection to yield the target methanol derivative. A more direct, though potentially less regioselective, approach could involve starting with 2-butyn-1-ol.

Causality Behind Experimental Choices: The choice of a 1,3-dipolar cycloaddition is based on its reliability and versatility in forming the 1,2,3-triazole ring.[3] The thermal conditions are often sufficient for this reaction, though catalysis (e.g., copper or ruthenium) can be employed for improved regioselectivity and milder conditions. The purification by column chromatography is a standard and effective method for separating isomers and impurities in organic synthesis.

Potential Applications in Drug Discovery

The 1,2,3-triazole moiety is considered a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[8] Given the broad range of biological activities associated with 1,2,3-triazole derivatives, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol represents a valuable scaffold for the development of new therapeutic agents in areas such as:

-

Antimicrobial Agents: Many 1,2,4-triazole derivatives have shown significant antibacterial and antifungal activity.[9]

-

Anticancer Agents: The triazole ring is a component of several compounds with demonstrated antitumor properties.[1]

-

Anti-inflammatory and Analgesic Drugs: Certain triazole derivatives have been investigated for their anti-inflammatory and pain-relieving effects.[3]

-

Enzyme Inhibition: The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes, such as α-glycosidase, which is relevant in the context of diabetes.[10]

Safety and Handling

Based on available safety data, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol should be handled with appropriate precautions in a laboratory setting.[5]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors.[5]

Conclusion

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While comprehensive experimental data for this specific molecule is currently limited, this guide provides a thorough overview of its known properties, predicted characteristics, and a plausible synthetic route. The information presented herein, supported by data from analogous structures, offers a solid foundation for researchers and scientists to embark on further investigation and utilization of this promising compound.

References

-

Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

-

Babenko, A. Y., & Tursyn, A. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

PubChem. 2h-1,2,3-Triazol-4-Ylmethanol. [Link]

-

PubChem. 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. [Link]

-

Gonzaga, D., Senger, M. R., & da Silva, F. de C. (2017). and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. ResearchGate. [Link]

-

Kumar, A., & Singh, P. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

-

Conti, P., Sbardella, G., & De Luca, L. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm. [Link]

-

Conti, P., Sbardella, G., & De Luca, L. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. ResearchGate. [Link]

-

Khan, I., & Zaib, S. (2021). Significant biological activities of triazole derivatives. ResearchGate. [Link]

-

Brickner, S. J., & Hutchinson, D. K. (2003). Identification of 4-Substituted 1,2,3-Triazoles as Novel Oxazolidinone Antibacterial Agents with Reduced Activity against Monoamine Oxidase A. Journal of Medicinal Chemistry. [Link]

-

Singh, P., & Kumar, A. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate. [Link]

-

Gonzaga, D., Senger, M. R., & da Silva, F. de C. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H. ResearchGate. [Link]

-

Wang, Y., & Li, Y. (2011). Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. PubMed. [Link]

-

Kumar, K. S., & Kumar, V. S. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Research Square. [Link]

-

PubChem. (2-Phenyl-1,3-thiazol-5-yl)methanol. [Link]

-

El-hady, O. M., & El-Nassag, M. A. (2020). Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. ResearchGate. [Link]

-

PubChem. [5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)phenyl]phenylmethanone. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The 1,2,3-Triazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of 1,2,3-Triazole Compounds

Authored by: [Senior Application Scientist]

Abstract

The 1,2,3-triazole moiety has emerged as a cornerstone in medicinal chemistry, largely owing to its unique physicochemical properties and the advent of efficient synthetic methodologies, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2] This five-membered nitrogen-containing heterocycle is not merely a passive linker but an active pharmacophore that can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[1] Its remarkable stability under physiological conditions, resistance to metabolic degradation, and ability to improve the pharmacological profile of parent molecules have solidified its status as a privileged scaffold in drug design.[2][3] This technical guide provides a comprehensive overview of the diverse biological activities of 1,2,3-triazole-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols employed for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this versatile chemical entity.

The Rise of the 1,2,3-Triazole: A Synthesis Perspective

The surge in interest surrounding 1,2,3-triazoles is inextricably linked to the development of "click chemistry," a concept introduced by K. Barry Sharpless.[4] This chemical philosophy champions reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The CuAAC reaction, which unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole, is the quintessential click reaction.[4] Its operational simplicity and functional group tolerance have revolutionized the synthesis of complex molecular architectures, enabling the rapid generation of large and diverse compound libraries for high-throughput screening.[2]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole. The causality behind this experimental choice lies in its reliability, high yield, and regioselectivity, making it the gold standard for synthesizing these compounds.

Materials:

-

Organic azide (1.0 eq)

-

Terminal alkyne (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, THF/H₂O 1:1, or DMF)

-

Stir bar

-

Round-bottom flask

-

TLC plates for reaction monitoring

Procedure:

-

Reaction Setup: To a round-bottom flask, add the organic azide (1.0 eq), terminal alkyne (1.0-1.2 eq), and the chosen solvent system. Stir the mixture at room temperature to ensure dissolution.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate.

-

Initiation of Reaction: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction is often accompanied by a color change.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Self-Validation: The success of the synthesis is validated by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the purified product, confirming the formation of the triazole ring and the expected regiochemistry.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

1,2,3-Triazole derivatives have demonstrated a remarkable breadth of anticancer activities, targeting various hallmarks of cancer.[5][6] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes and proteins involved in cancer progression.[1][5]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of 1,2,3-triazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[7] Microtubules, essential components of the cytoskeleton, play a crucial role in cell division, motility, and intracellular transport. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[1][8]

Caption: Inhibition of tubulin polymerization by 1,2,3-triazole compounds.

Structure-Activity Relationship (SAR) in Anticancer Agents

The anticancer potency of 1,2,3-triazole derivatives is highly dependent on the nature and position of the substituents on both the triazole ring and the appended functionalities.

-

Substitution on the N-1 Position: Aromatic or heteroaromatic rings at the N-1 position are often crucial for activity. The presence of electron-withdrawing or electron-donating groups on these rings can significantly modulate the anticancer potency.[9]

-

Substitution on the C-4 Position: The substituent at the C-4 position plays a vital role in interacting with the target protein. For tubulin inhibitors, a trimethoxyphenyl group, similar to that in combretastatin A-4, is a common and effective feature.[8]

-

Linker Moiety: The 1,2,3-triazole ring often acts as a linker to connect two or more pharmacophores. The nature and length of the linker can influence the overall conformation of the molecule and its binding affinity to the target.[4]

| Compound/Hybrid Class | Target/Mechanism | Key SAR Observations | Representative IC₅₀ Values (µM) | Cancer Cell Lines |

| 1,2,3-Triazole-Podophyllotoxin | Tubulin Polymerization Inhibition | The presence of a 1,2,3-triazole linker enhances activity compared to the parent compound.[1] | 0.021 - 0.118 | A549 (Lung) |

| 1,2,3-Triazole-Chalcone | Multiple (e.g., Tubulin, Kinases) | Electron-withdrawing groups on the chalcone moiety often increase potency.[10] | 17.11 - 69.90 | Various |

| 1,2,3-Triazole-Isatin | Apoptosis Induction, Cell Cycle Arrest | The position and nature of substituents on the isatin ring are critical for activity.[1] | 9.6 - 14.7 | A549 (Lung) |

| 1,2,3-Triazole-Coumarin | Varies | Lipophilicity plays a significant role in antiproliferative activity.[1] | 8.73 - >100 | A549 (Lung) |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well plates

-

1,2,3-Triazole compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,3-triazole compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The assay includes positive (e.g., doxorubicin) and negative (vehicle) controls to ensure the reliability of the results. The linearity of the assay with cell number should also be established.

Antifungal Activity: Targeting the Fungal Cell Membrane

1,2,3-triazole compounds have emerged as a promising class of antifungal agents, with a mechanism of action often analogous to the clinically used 1,2,4-triazole antifungals like fluconazole.[3][11]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of many triazole compounds is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[12] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Caption: Inhibition of ergosterol biosynthesis by 1,2,3-triazole compounds.

Structure-Activity Relationship (SAR) in Antifungal Agents

-

N-1 Substituent: The presence of a dichlorophenyl or trifluoromethylphenyl group at the N-1 position is often associated with potent antifungal activity.[11]

-

Side Chain: A hydroxyl group in the side chain is crucial for binding to the heme iron of the cytochrome P450 enzyme.[13]

-

Overall Lipophilicity: Appropriate lipophilicity is required for the compound to penetrate the fungal cell wall and membrane.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

1,2,3-Triazole compounds (dissolved in DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the 1,2,3-triazole compounds in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension and adjust its concentration to approximately 0.5-2.5 x 10³ CFU/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Self-Validation: The assay includes a growth control (no compound) and a sterility control (no inoculum) to ensure the validity of the results. A standard antifungal drug (e.g., fluconazole) is also included as a positive control.

Antiviral Activity: A Broad Spectrum of Inhibition

1,2,3-triazole derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[14][15] Their mechanisms of action are varied and can involve the inhibition of viral enzymes, interference with viral entry, or disruption of viral replication.[14]

Structure-Activity Relationship (SAR) in Antiviral Agents

The SAR for antiviral 1,2,3-triazoles is highly dependent on the specific virus and the targeted viral protein. For instance, in the context of HIV, 1,2,3-triazole-containing compounds have been designed to inhibit reverse transcriptase and protease.[16] The specific substituents on the triazole ring and the linked moieties are tailored to fit into the active sites of these viral enzymes.

In Vivo Efficacy and Clinical Perspectives

While a vast number of 1,2,3-triazole compounds have shown promising in vitro activity, the transition to in vivo efficacy and clinical development presents a significant hurdle. However, some derivatives have demonstrated encouraging results in preclinical animal models. For example, certain 1,2,3-triazole-containing anticancer agents have shown significant tumor growth inhibition in xenograft mouse models with good safety profiles.[1] Although many 1,2,3-triazole-based drugs are in various stages of clinical trials, their representation among FDA-approved drugs is still growing, highlighting the ongoing efforts to translate the potent in vitro activities into successful therapeutic agents.[2]

Conclusion and Future Directions

The 1,2,3-triazole scaffold has undeniably cemented its place as a privileged structure in medicinal chemistry. The versatility of "click chemistry" allows for the facile synthesis of a vast array of derivatives, enabling extensive exploration of their biological potential. The diverse mechanisms of action, ranging from enzyme inhibition to disruption of protein-protein interactions, underscore the broad therapeutic applicability of this heterocyclic core.

Future research in this field will likely focus on:

-

Target-Specific Design: Moving beyond broad-spectrum activity to the rational design of highly selective inhibitors for specific biological targets.

-

Elucidation of Novel Mechanisms: Investigating new and unconventional mechanisms of action for 1,2,3-triazole compounds.

-

Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety.

-

Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to address unmet medical needs.

The continued exploration of the chemical space around the 1,2,3-triazole nucleus, coupled with a deeper understanding of its interactions with biological systems, holds immense promise for the discovery of the next generation of innovative therapeutics.

References

-

Li, T., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 661173. [Link]

-

D'Souza, R., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 1-26. [Link]

-

Kaur, H., et al. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Current Organic Chemistry, 26(1), 3-23. [Link]

-

Bozorov, K., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 27(16), 3597-3619. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [Link]

-

Tawfiq, K. M., Sabri, M., & Hashim, R. A. (2025). The therapeutic efficacy of 1,2,3-triazoles in cancer. World Journal of Advanced Research and Reviews, 21(02), 1141–1151. [Link]

-

Shaaban, M. R., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Pharmaceuticals, 16(2), 179. [Link]

-

Secci, D., et al. (2024). Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. International Journal of Molecular Sciences, 25(2), 1083. [Link]

-

Mermer, A., & Keles, T. (2023). A Literature Review Focusing on the Antiviral Activity of[1][2][4] and[1][2][3]-triazoles. Mini-Reviews in Medicinal Chemistry, 23(19), 2136-2155. [Link]

-

Kumar, R., et al. (2023). 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. Chemistry & Biodiversity, 20(5), e202300024. [Link]

-

American Chemical Society. (2024). Journal of Medicinal Chemistry Ahead of Print. Journal of Medicinal Chemistry. [Link]

-

Li, T., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12. [Link]

-

Alam, M. M. (2022). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie, 355(1), e2100158. [Link]

-

Al-Sanea, M. M., et al. (2022). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molecules, 27(21), 7266. [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. Bioorganic & Medicinal Chemistry, 103, 117619. [Link]

-

Singh, K., et al. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. African Journal of Biological Sciences, 6(12), 2506-2540. [Link]

-

de Oliveira, C. B., et al. (2018). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 23(9), 2337. [Link]

-

Yurttas, L., et al. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Chemistry & Biodiversity, e202401031. [Link]

-

Romagnoli, R., et al. (2022). Synthesis and SAR of[1][2][4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 65(13), 9233-9254. [Link]

-

Al-Abdullah, E. S., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6939. [Link]

-

Borysenko, M. V., et al. (2024). Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. Pharmaceutical Chemistry Journal, 57(11), 1461-1468. [Link]

-

Wang, M., et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry, 189, 112061. [Link]

-

Genc, H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 28(24), 8089. [Link]

-

Kaur, H., et al. (2020). Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. Archiv der Pharmazie, 353(10), e2000147. [Link]

-

Med-Ad, A., et al. (2018). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1194-1199. [Link]

-

Ferreira, M. J., et al. (2023). Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. Chemistry & Biodiversity, 20(7), e202300251. [Link]

-

Mermer, A., & Keles, T. (2025). A Literature Review Focusing on the Antiviral Activity of[1][2][4] and[1][2][3]-triazoles. Mini-Reviews in Medicinal Chemistry. [Link]

-

Pokhodylo, N., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663-676. [Link]

-

Kumar, A., et al. (2023). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry, 47(37), 17469-17482. [Link]

-

Al-Salahi, R., et al. (2022). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules, 27(23), 8230. [Link]

-

Solution Pharmacy. (2023, June 19). Topic (55) Antifungal Agents = SAR of Anti Fungal Agents [Video]. YouTube. [Link]

Sources

- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 11. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Antifungal Era: Discovery and Initial Reports of Phenyl-Substituted Triazole Methanols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of phenyl-substituted triazole methanols in the late 1970s and early 1980s marked a pivotal moment in the fight against systemic fungal infections. This guide provides a detailed exploration of the discovery and initial reporting of this critical class of antifungal agents, with a particular focus on the foundational work that led to the development of ketoconazole and fluconazole. We will delve into the seminal patents and publications, dissect the pioneering synthetic methodologies, and analyze the initial in vitro and in vivo studies that established their therapeutic potential. Furthermore, this guide will illuminate the early structure-activity relationships that guided the optimization of these groundbreaking compounds.

Introduction: The Unmet Need and the Rise of Azoles

Prior to the late 20th century, the therapeutic arsenal against systemic fungal infections was dangerously limited. Amphotericin B, a polyene macrolide, was the gold standard but was fraught with severe nephrotoxicity. The need for safer, orally bioavailable antifungal agents was a pressing global health concern. The pioneering work of companies like Janssen Pharmaceutica and Pfizer in the field of azole chemistry would ultimately provide a breakthrough. This guide chronicles the initial steps of this journey, focusing on the discovery of phenyl-substituted triazole methanols, a subclass of azoles that would revolutionize antifungal therapy.

The Imidazole Precursor: The Discovery of Ketoconazole by Janssen Pharmaceutica

While the primary focus of this guide is on triazole methanols, the story rightfully begins with the discovery of ketoconazole, an imidazole derivative, by Janssen Pharmaceutica in 1976.[1][2] Patented in 1977, ketoconazole was the first orally active, broad-spectrum azole antifungal and served as a crucial stepping stone in the development of the triazoles.[1] Its discovery demonstrated the potential of targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Initial Synthesis and Characterization

The initial synthesis of ketoconazole, as described in the foundational patents, laid the groundwork for the synthesis of related azole compounds.

Experimental Protocol: Synthesis of Ketoconazole (Based on early patent disclosures) [3][4]

-

Step 1: Synthesis of the Dioxolane Intermediate. The synthesis typically begins with the reaction of a suitably substituted phenacyl halide with a glycerol derivative to form a 1,3-dioxolane ring.

-

Step 2: Introduction of the Imidazole Moiety. The dioxolane intermediate is then reacted with imidazole to introduce the core heterocyclic system.

-

Step 3: Coupling with the Phenylpiperazine Side Chain. The final step involves the coupling of the imidazole-containing intermediate with a substituted phenylpiperazine moiety to yield ketoconazole.

Disclaimer: This is a generalized representation of the early synthetic strategies. For precise, detailed protocols, consulting the original patent literature is essential.

Early In Vitro and In Vivo Antifungal Activity

Initial reports on the biological activity of ketoconazole revealed its potent and broad-spectrum antifungal properties.[5]

Table 1: Summary of Early In Vitro Antifungal Activity of Ketoconazole [5]

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 0.1 - 10 |

| Cryptococcus neoformans | 0.1 - 10 |

| Aspergillus fumigatus | 1 - >100 |

| Dermatophytes | 0.01 - 1 |

Note: MIC (Minimum Inhibitory Concentration) values are approximate and varied depending on the specific strain and testing conditions reported in early studies.

In vivo studies in animal models further confirmed the efficacy of ketoconazole in treating systemic and superficial fungal infections, paving the way for its clinical development.[5]

The Triazole Breakthrough: The Discovery of Fluconazole by Pfizer

Building on the foundation laid by the imidazoles, researchers at Pfizer sought to develop new azole antifungals with improved safety and pharmacokinetic profiles. Their efforts led to the discovery of fluconazole, a bis-triazole propanol derivative, a landmark achievement in antifungal drug development.[6][7] The key innovation was the replacement of the imidazole ring with a triazole moiety, which significantly reduced the affinity for mammalian cytochrome P450 enzymes, thereby improving its safety profile.

Pioneering Synthetic Routes

The synthesis of fluconazole, as detailed in the seminal Pfizer patent (US Patent 4,404,216), showcased novel synthetic strategies for the construction of these complex molecules.

Experimental Protocol: Initial Synthesis of Fluconazole (Based on US Patent 4,404,216)

-

Step 1: Preparation of the Substituted Epoxide. The synthesis commences with the preparation of a 1-(2,4-difluorophenyl)-1,2-epoxypropane derivative.

-

Step 2: Ring Opening with 1,2,4-Triazole. The epoxide is then subjected to a nucleophilic ring-opening reaction with 1,2,4-triazole. This is a critical step that establishes one of the triazole linkages.

-

Step 3: Introduction of the Second Triazole Moiety. The resulting intermediate is then converted to a reactive species, such as a mesylate or tosylate, and subsequently reacted with another equivalent of 1,2,4-triazole to furnish fluconazole.

Disclaimer: This protocol is a simplified representation of the methods described in the original patent. Researchers should refer to the full patent for detailed experimental conditions.

Diagram 1: Simplified Synthetic Pathway to Fluconazole

A simplified representation of the initial synthetic route to fluconazole.

Initial Reports on Antifungal Efficacy

Early in vitro and in vivo studies demonstrated the potent and broad-spectrum antifungal activity of fluconazole, with a particularly favorable pharmacokinetic profile.[8]

Table 2: Early In Vitro Antifungal Activity of Fluconazole [8]

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 0.25 - 4 |

| Cryptococcus neoformans | 0.5 - 8 |

| Aspergillus spp. | Generally higher MICs |

Note: MIC values are approximate and varied based on the specific strains and methodologies used in the initial studies.

In vivo studies in various animal models of systemic and mucosal candidiasis and cryptococcosis confirmed the excellent efficacy of fluconazole, highlighting its potential for treating deep-seated fungal infections.[8][9]

Early Structure-Activity Relationship (SAR) Studies

The discovery of ketoconazole and fluconazole was not a matter of serendipity alone but was guided by systematic structure-activity relationship (SAR) studies.[10][11][12][13] These early investigations provided crucial insights into the structural requirements for potent antifungal activity and selectivity.

Key SAR Insights from Early Studies:

-

The Azole Moiety: The nature of the azole ring (imidazole vs. triazole) was found to be a critical determinant of selectivity. The 1,2,4-triazole ring generally conferred lower affinity for mammalian cytochrome P450 enzymes compared to the imidazole ring, leading to an improved safety profile.[14]

-

The Phenyl Group: The substitution pattern on the phenyl ring significantly influenced antifungal potency. Halogen substituents, particularly fluorine and chlorine, were found to be beneficial for activity.[6]

-

The Methanol Backbone: The tertiary alcohol functionality was identified as a key pharmacophoric feature, likely involved in binding to the heme iron of the target enzyme.

-

The Side Chain: Variations in the side chain attached to the azole ring and the propanol backbone were explored to optimize potency and pharmacokinetic properties.

Diagram 2: Key Pharmacophoric Features of Phenyl-Substituted Triazole Methanols

Core structural elements influencing the antifungal activity of early triazole methanols.

Conclusion: A Foundation for Modern Antifungal Therapy

The discovery and initial reports of phenyl-substituted triazole methanols, spearheaded by the pioneering work on ketoconazole and fluconazole, laid the essential groundwork for the development of a new generation of safe and effective antifungal agents. The insights gained from the initial synthetic strategies, the early biological evaluations, and the foundational structure-activity relationship studies continue to inform the design of novel antifungal drugs today. This in-depth guide serves as a testament to the scientific rigor and innovation that ushered in a new era in the management of life-threatening fungal infections.

References

-

Ketoconazole. Wikipedia. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

-

The antifungal activity of ketoconazole. PubMed. [Link]

- US5854246A - Topical ketoconazole emulsions.

-

Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis. PubMed Central. [Link]

- CN1098074C - Topical ketoconazole emulsions.

-

Discovery of Fluconazole, a Novel Antifungal Agent. Clinical Infectious Diseases. [Link]

-

Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]

-

Ketoconazole. ResearchGate. [Link]

-

Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC. [Link]

-

[In vivo and in vitro antifungal activity of fluconazole]. PubMed. [Link]

-

4.2: The diflucan story. David Moore's World of Fungi. [Link]

-

The discovery and profile of fluconazole. PubMed. [Link]

-

In vitro and in vivo anti-Candida activity of citral in combination with fluconazole. Taylor & Francis Online. [Link]

-

TOPICAL KETOCONAZOLE EMULSIONS. European Patent Office. [Link]

-

A Brief Review on Antifungal Containing Ketoconazole. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

In vitro and in vivo antifungal activities of FX0685, a novel triazole antifungal agent with potent activity against fluconazole-resistant Candida albicans. Medical Mycology. [Link]

-

Overview on Antifungal Drug: Ketoconazole. IJNRD. [Link]

-

(PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. [Link]

-

Drug Patents containing Ketoconazole. Pharsight. [Link]

-

Fluconazole: Pfizer asked to lower Africa price. ResearchGate. [Link]

-

Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. PubMed. [Link]

-

A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. [Link]

Sources

- 1. Ketoconazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. US5854246A - Topical ketoconazole emulsions - Google Patents [patents.google.com]

- 4. CN1098074C - Topical ketoconazole emulsions - Google Patents [patents.google.com]

- 5. The antifungal activity of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. 4.2: The diflucan story [davidmoore.org.uk]

- 8. [In vivo and in vitro antifungal activity of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The discovery and profile of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol (CAS Number: 13322-19-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract